molecular formula C23H26N2O4 B7712857 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide

Cat. No. B7712857
M. Wt: 394.5 g/mol
InChI Key: YDQCKFFDWRHODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HMQBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. HMQBP is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of HMQBP is not fully understood, but it has been proposed to act through various pathways such as the inhibition of cell signaling pathways, the modulation of gene expression, and the induction of apoptosis. HMQBP has also been shown to interact with various targets such as DNA, RNA, and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HMQBP has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of gene expression. HMQBP has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using HMQBP in lab experiments include its low toxicity, high bioavailability, and its potential as a multi-target agent. However, the limitations of using HMQBP include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for HMQBP research, such as the development of novel synthetic analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other drugs, and the exploration of its therapeutic potential in other fields such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, HMQBP is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various fields. The synthesis of HMQBP involves a multi-step process, and its mechanism of action is not fully understood. HMQBP has various biochemical and physiological effects, and its advantages and limitations should be considered in lab experiments. There are several future directions for HMQBP research, and further studies are needed to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of HMQBP involves a multi-step process that includes the condensation of 2-hydroxy-7-methylquinoline with 3,5-dimethoxybenzoyl chloride, followed by the reaction with propylamine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

HMQBP has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, HMQBP has shown promising results as an anti-tumor agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurodegenerative disorders, HMQBP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, HMQBP has been studied for its potential as an antiviral and antibacterial agent.

properties

IUPAC Name

3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-7-6-15(2)9-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCKFFDWRHODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

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